molecular formula C17H22N4O3 B7002392 N-[2-(3-hydroxyoxan-3-yl)ethyl]-3-(1,2,4-triazol-1-ylmethyl)benzamide

N-[2-(3-hydroxyoxan-3-yl)ethyl]-3-(1,2,4-triazol-1-ylmethyl)benzamide

Cat. No.: B7002392
M. Wt: 330.4 g/mol
InChI Key: RJFGOUHHZXJSTC-UHFFFAOYSA-N
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Description

N-[2-(3-hydroxyoxan-3-yl)ethyl]-3-(1,2,4-triazol-1-ylmethyl)benzamide is a complex organic compound that features a benzamide core linked to a triazole ring and a hydroxyoxane moiety

Properties

IUPAC Name

N-[2-(3-hydroxyoxan-3-yl)ethyl]-3-(1,2,4-triazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c22-16(19-7-6-17(23)5-2-8-24-11-17)15-4-1-3-14(9-15)10-21-13-18-12-20-21/h1,3-4,9,12-13,23H,2,5-8,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFGOUHHZXJSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)(CCNC(=O)C2=CC=CC(=C2)CN3C=NC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-hydroxyoxan-3-yl)ethyl]-3-(1,2,4-triazol-1-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) iodide.

    Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Incorporation of the Hydroxyoxane Moiety: The hydroxyoxane moiety can be synthesized separately and then attached to the triazole-benzamide intermediate through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-hydroxyoxan-3-yl)ethyl]-3-(1,2,4-triazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the hydroxyoxane moiety can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).

    Reduction: The amide group can be reduced to an amine using lithium aluminum hydride (LiAlH4).

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Nucleophiles like sodium azide (NaN3) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

N-[2-(3-hydroxyoxan-3-yl)ethyl]-3-(1,2,4-triazol-1-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(3-hydroxyoxan-3-yl)ethyl]-3-(1,2,4-triazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3-hydroxyoxan-3-yl)ethyl]-3-(1,2,3-triazol-1-ylmethyl)benzamide: Similar structure but with a different triazole ring.

    N-[2-(3-hydroxyoxan-3-yl)ethyl]-3-(1,2,4-triazol-1-ylmethyl)benzoate: Similar structure but with a benzoate group instead of a benzamide.

Uniqueness

N-[2-(3-hydroxyoxan-3-yl)ethyl]-3-(1,2,4-triazol-1-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyoxane moiety, in particular, provides additional sites for chemical modification and potential interactions with biological targets.

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